molecular formula C11H17FN4 B8596439 5-(4-(2-Fluoroethyl)piperazin-1-yl)pyridin-2-amine

5-(4-(2-Fluoroethyl)piperazin-1-yl)pyridin-2-amine

Cat. No.: B8596439
M. Wt: 224.28 g/mol
InChI Key: ILBMDXSETMZACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(2-Fluoroethyl)piperazin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H17FN4 and its molecular weight is 224.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17FN4

Molecular Weight

224.28 g/mol

IUPAC Name

5-[4-(2-fluoroethyl)piperazin-1-yl]pyridin-2-amine

InChI

InChI=1S/C11H17FN4/c12-3-4-15-5-7-16(8-6-15)10-1-2-11(13)14-9-10/h1-2,9H,3-8H2,(H2,13,14)

InChI Key

ILBMDXSETMZACM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCF)C2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 75 mg dry weight) and a solution of 217b (455 mg, 1.79 mmol) in ethanol (20 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 3 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (3.50 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×50 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a quantitative yield of 217c (425 mg) as a yellow semi-solid: 1H NMR (500 MHz, CDCl3) d 7.75 (d, J=3.0 Hz, 1H), 7.20 (dd, J=9.0, 3.0 Hz, 1H), 6.51 (d, J=8.5 Hz, 1H), 4.66 (t, J=5.0 Hz, 1H), 4.56 (t, J=5.0 Hz, 1H), 4.35-4.15 (br s, 2H), 3.08 (t, J=5.0 Hz, 4H), 2.79 (t, J=5.0 Hz, 1H), 2.74 (t, J=4.5 Hz, 1H), 2.71 (t, J=5.0 Hz, 4H); MS (ESI+) m/z 225.1 (M+H).
Name
Quantity
455 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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